molecular formula C12H10BrFN2O2 B14766003 Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14766003
M. Wt: 313.12 g/mol
InChI Key: DYYHSCCMFAZACS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C12H10BrFN2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring. The resulting brominated intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom on the phenyl ring.

    Ethyl 4-iodo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H10BrFN2O2

Molecular Weight

313.12 g/mol

IUPAC Name

ethyl 4-bromo-1-(2-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)11-8(13)7-16(15-11)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3

InChI Key

DYYHSCCMFAZACS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)C2=CC=CC=C2F

Origin of Product

United States

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